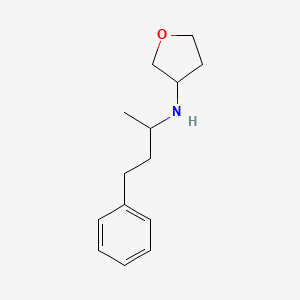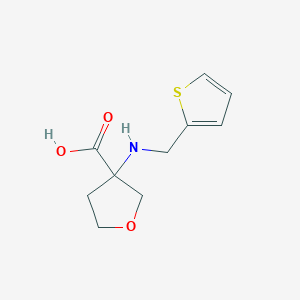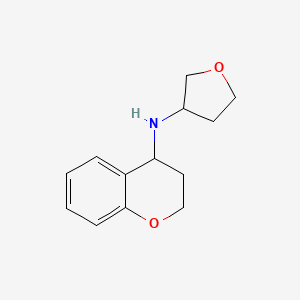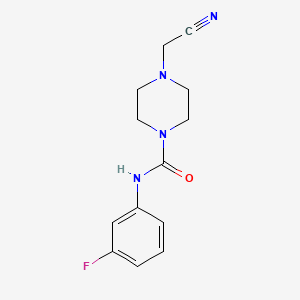![molecular formula C11H17NO3S B7570307 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol](/img/structure/B7570307.png)
4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol, also known as Methyl-PPME, is a chemical compound that has been of interest to scientific researchers due to its potential applications in the field of medicine. Methyl-PPME is a derivative of phenol and is synthesized through a specific method.
作用机制
The mechanism of action of 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes and proteins that are involved in cancer cell growth and proliferation. It may also work by modulating the immune system and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of bacteria. Furthermore, it has been shown to have antioxidant properties and may protect against oxidative stress-induced damage.
实验室实验的优点和局限性
One of the advantages of using 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have high stability and can be stored for long periods of time. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for research on 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol. One direction is to further elucidate its mechanism of action and identify specific targets that it interacts with. Another direction is to test its efficacy in animal models of cancer and neurodegenerative diseases. Furthermore, it may be useful to explore its potential as a drug delivery system for other therapeutic agents. Finally, it may be useful to investigate its potential as an antimicrobial agent in the food industry.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied extensively for its potential applications in the field of medicine. It is synthesized through a specific method and has been shown to have anticancer, antimicrobial, and neuroprotective properties. Its mechanism of action is not fully understood, but it has been suggested that it may work by inhibiting certain enzymes and proteins. There are several future directions for research on this compound, including further elucidation of its mechanism of action and testing its efficacy in animal models of disease.
合成方法
The synthesis of 4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol involves the reaction of 4-methyl-2-nitrophenol with 2-methylsulfonylethylamine in the presence of palladium on carbon catalyst. The reaction is carried out under hydrogen gas atmosphere and the resulting product is this compound. This synthesis method has been optimized by researchers to achieve high yields and purity of this compound.
科学研究应用
4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol has been studied extensively for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been tested against various cancer cell lines. In addition, this compound has been shown to have antimicrobial activity against various bacterial strains. Furthermore, it has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-methyl-2-[(2-methylsulfonylethylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-9-3-4-11(13)10(7-9)8-12-5-6-16(2,14)15/h3-4,7,12-13H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCIVJRZQSMKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNCCS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)

![3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570297.png)
![2-[4-(Oxolan-3-ylamino)phenyl]ethanol](/img/structure/B7570299.png)

![N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B7570314.png)
![2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol](/img/structure/B7570323.png)

